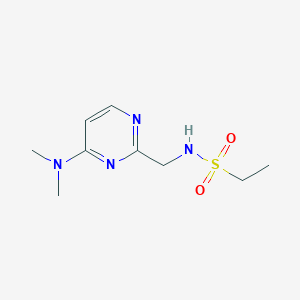

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide is a versatile organic compound with a unique structure that enables diverse applications in various fields, including chemistry, biology, medicine, and industry. Its molecular formula is C8H14N4O2S, and it has a molecular weight of 230.29 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide typically involves the reaction of 4-(dimethylamino)pyrimidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Acylation and Alkylation: The compound can be acylated or alkylated to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while acylation can introduce acyl groups to the nitrogen atom of the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterifications and nucleophilic substitutions.

Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its nucleophilicity, allowing it to form stable complexes with target molecules. This interaction can modulate the activity of enzymes or alter the function of receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.

2-(Dimethylamino)pyridine: Another nucleophilic catalyst with similar applications but different structural properties.

N,N-Dimethyl-4-aminopyridine: A compound with similar nucleophilic properties but different reactivity due to the pyridine ring

Uniqueness

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide is unique due to its combination of the pyrimidine ring and ethanesulfonamide group, which provides distinct reactivity and stability. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Biologische Aktivität

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with a dimethylamino group and an ethanesulfonamide moiety. This unique structure contributes to its reactivity and biological properties.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O₂S |

| Molecular Weight | 270.32 g/mol |

| Solubility | Soluble in water and organic solvents |

| Melting Point | Not specified |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study on pyrido[2,3-d]pyrimidines showed that certain derivatives possess potent inhibitory effects on various cancer cell lines, including A549 and NCI-H1975 cells, with IC50 values indicating effective cytotoxicity .

Case Study: EGFR Inhibition

Inhibitors targeting the epidermal growth factor receptor (EGFR) have been extensively studied. For instance, a compound with a similar structure demonstrated an IC50 value of 13 nM against the EGFR L858R/T790M mutant, highlighting its potential as a targeted therapy for resistant cancer types .

Enzyme Inhibition

This compound is also being investigated for its role as an enzyme inhibitor. It has been shown to modulate kinase activities, which are crucial in various signaling pathways related to cancer progression and other diseases .

The mechanism through which this compound exerts its biological effects involves the inhibition of specific kinases that play pivotal roles in cell proliferation and survival. The presence of the dimethylamino group enhances its interaction with target enzymes, potentially leading to increased selectivity and efficacy.

Comparative Analysis with Similar Compounds

A comparison with other compounds like 4-dimethylaminopyridine (DMAP) reveals that while DMAP is widely used as a nucleophilic catalyst, this compound shows unique properties due to its additional sulfonamide group, which may provide distinct biological activities not observed in simpler structures.

Table 2: Comparison of Biological Activities

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | TBD | Kinase Inhibition |

| Pyrido[2,3-d]pyrimidine derivative B1 | 13 | EGFR Inhibition |

| 4-Dimethylaminopyridine (DMAP) | TBD | Nucleophilic Catalyst |

Research Findings

Recent studies have expanded the understanding of the biological activity of this compound. For example:

- In vitro Studies : Various assays have demonstrated its ability to inhibit cell growth in cancer lines.

- In vivo Models : Animal studies are ongoing to evaluate its therapeutic potential and safety profile.

- Mechanistic Studies : Investigations into its interaction with specific kinases reveal insights into how structural modifications can enhance or diminish activity.

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2S/c1-4-16(14,15)11-7-8-10-6-5-9(12-8)13(2)3/h5-6,11H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQUSLJFOVOASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NC=CC(=N1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.